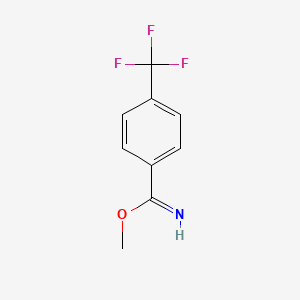

Methyl 4-(trifluoromethyl)benzene-1-carboximidate

Description

BenchChem offers high-quality Methyl 4-(trifluoromethyl)benzene-1-carboximidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(trifluoromethyl)benzene-1-carboximidate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)benzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQSYMIOZLXDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-(trifluoromethyl)benzene-1-carboximidate CAS number and identifiers

Abstract

Methyl 4-(trifluoromethyl)benzene-1-carboximidate (CAS: 137714-33-1 for free base; CAS: 56108-08-8 for HCl salt) serves as a critical electrophilic building block in modern medicinal chemistry. Distinguished by its reactivity toward nucleophiles (amines, hydrazines) and the presence of a lipophilic trifluoromethyl (-CF₃) motif, this compound acts as a "linchpin" intermediate for constructing fluorinated heterocycles. This guide details its physiochemical profile, Pinner synthesis protocols, and application in generating pharmacophores like benzimidazoles and oxadiazoles.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

This compound is most frequently handled as its hydrochloride salt due to the hydrolytic instability of the free base. Researchers must distinguish between the two forms during stoichiometric calculations and storage.

Identifiers and Properties[2][4][5][6]

| Feature | Data |

| IUPAC Name | Methyl 4-(trifluoromethyl)benzene-1-carboximidate |

| Common Name | Methyl 4-(trifluoromethyl)benzimidate |

| CAS Number (Free Base) | 137714-33-1 |

| CAS Number (HCl Salt) | 56108-08-8 |

| Molecular Formula | C₉H₈F₃NO (Free Base) / C₉H₉ClF₃NO (HCl Salt) |

| Molecular Weight | 203.16 g/mol (Free Base) / 239.62 g/mol (HCl Salt) |

| SMILES | COC(=N)C1=CC=C(C=C1)C(F)(F)F |

| Physical State | White to off-white hygroscopic solid (HCl salt) |

| Solubility | Soluble in MeOH, EtOH, DMSO; hydrolyzes in water |

Structural Significance

The imidate functional group (-C(=NH)OMe) is an activated ester equivalent. The methoxy group acts as a leaving group when attacked by nitrogen nucleophiles, while the trifluoromethyl group at the para position enhances lipophilicity and metabolic stability—key parameters in drug design (the "Magic Methyl" vs. Trifluoromethyl effect).

Synthesis & Mechanistic Pathways[2][11]

The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction . This acid-catalyzed addition of methanol to 4-(trifluoromethyl)benzonitrile is highly efficient but requires strict moisture control to prevent hydrolysis to the methyl ester.

Mechanistic Workflow (Pinner Reaction)

The following diagram illustrates the transformation of the nitrile to the imidate salt.

Figure 1: Pinner reaction mechanism showing the critical path to the imidate and the risk of hydrolysis.

Validated Synthesis Protocol

Objective: Synthesis of Methyl 4-(trifluoromethyl)benzimidate hydrochloride (10 g scale).

Reagents:

-

4-(Trifluoromethyl)benzonitrile (1.0 eq)

-

Anhydrous Methanol (10.0 eq, dried over 3Å molecular sieves)

-

HCl gas (generated in situ or from lecture bottle) or Acetyl Chloride (to generate HCl in MeOH)

-

Diethyl ether (for precipitation)

Step-by-Step Methodology:

-

Preparation : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. Flush with Argon.

-

Solvation : Dissolve 4-(trifluoromethyl)benzonitrile (10.0 g, 58.4 mmol) in anhydrous Methanol (25 mL). Cool the solution to 0°C using an ice/salt bath.

-

Acidification :

-

Method A (Gas): Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved.

-

Method B (Acetyl Chloride): Dropwise add Acetyl Chloride (5 eq) to the methanol solution at 0°C (Caution: Exothermic).

-

-

Reaction : Seal the flask and allow it to stir at 0°C for 2 hours, then warm to room temperature and stir for 12–24 hours. Monitor by TLC (Note: Imidate is polar; hydrolysis to ester may be observed on silica).

-

Isolation :

-

Concentrate the reaction mixture under reduced pressure (keep bath <40°C) to remove excess HCl and methanol.

-

Add anhydrous Diethyl Ether (100 mL) to the residue. The product should precipitate as a white solid.

-

Filter the solid under Argon (hygroscopic!) and wash with cold ether.

-

-

Storage : Store in a desiccator at -20°C.

Yield Expectation : 85–95%. QC Check : ¹H NMR (DMSO-d₆) should show a singlet for OMe (~4.2 ppm) and aromatic signals. Absence of nitrile peak (~2230 cm⁻¹) in IR.

Applications in Drug Discovery[2][11]

Methyl 4-(trifluoromethyl)benzimidate is a "divergent intermediate." It reacts with binucleophiles to form heterocycles that scaffold many kinase inhibitors and GPCR ligands.

Heterocycle Construction Workflow

Figure 2: Divergent synthesis pathways from the imidate core.

Key Reactions

-

Benzimidazole Synthesis : Reaction with o-phenylenediamine yields 2-(4-trifluoromethylphenyl)benzimidazole. This scaffold is prevalent in anthelmintics and anticancer agents.

-

Triazole Formation : Reaction with hydrazine hydrate yields the amidrazone, which can be cyclized with carboxylic acid chlorides or orthoesters to form 1,2,4-triazoles.

-

Bioisostere Deployment : The trifluoromethyl group prevents metabolic oxidation at the para-position, extending the half-life of the resulting drug candidate (e.g., in analogs of Teriflunomide).

Handling, Stability & Safety

Stability Profile

-

Moisture Sensitivity : High. The imidate salt will hydrolyze to Methyl 4-(trifluoromethyl)benzoate and ammonium chloride if exposed to moist air.

-

Thermal Stability : Stable up to ~100°C in solid form. Decomposes at higher temperatures.

Safety Protocols

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

-

PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Spill Cleanup : Quench with aqueous sodium bicarbonate solution (releases CO₂), then extract with ethyl acetate.

References

-

PubChem . 4-(Trifluoromethyl)benzamidine Hydrochloride (Related Amidine Structure). National Library of Medicine. Available at: [Link]

-

Organic Syntheses . General Procedure for Pinner Synthesis. Org. Synth. 2013, 90, 5. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(trifluoromethyl)benzene-1-carboximidate: Synthesis, Properties, and Applications in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(trifluoromethyl)benzene-1-carboximidate, a fluorinated organic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. While not extensively documented in the public domain, its synthesis is highly feasible through established chemical transformations. This whitepaper will detail its molecular structure, a robust and detailed protocol for its synthesis via the Pinner reaction, and a thorough discussion of its potential applications, grounded in the well-understood reactivity of the imidate functional group and the impactful role of the trifluoromethylphenyl moiety in bioactive molecules. This guide is intended to empower researchers to synthesize, characterize, and utilize this valuable chemical entity in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can improve a molecule's membrane permeability, binding affinity to biological targets, and pharmacokinetic properties.[1][2]

Methyl 4-(trifluoromethyl)benzene-1-carboximidate belongs to the class of imidates, which are highly reactive and versatile synthetic intermediates.[3] The presence of the 4-(trifluoromethyl)phenyl group makes this particular imidate an attractive building block for introducing this privileged pharmacophore into a wide range of molecular scaffolds. This guide will provide the foundational knowledge and practical protocols necessary to leverage this compound in drug discovery programs.

Molecular Structure and Physicochemical Properties

Molecular Structure

The molecular structure of Methyl 4-(trifluoromethyl)benzene-1-carboximidate is characterized by a central imidate functional group, C(=NH)OCH₃, attached to a benzene ring substituted with a trifluoromethyl group at the para position.

Systematic Name: Methyl 4-(trifluoromethyl)benzene-1-carboximidate Molecular Formula: C₉H₈F₃NO

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for Methyl 4-(trifluoromethyl)benzene-1-carboximidate is:

COC(=N)C1=CC=C(C=C1)C(F)(F)F

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Weight | 203.16 g/mol | Calculated from the molecular formula. |

| Boiling Point | Not available | Expected to be higher than the starting nitrile due to increased polarity. |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, ether). | The free base is expected to be a non-polar to moderately polar compound. |

| Stability | The hydrochloride salt is more stable for storage. The free base is susceptible to hydrolysis. | Imidates are known to be sensitive to moisture, hydrolyzing to the corresponding ester.[4] |

Synthesis of Methyl 4-(trifluoromethyl)benzene-1-carboximidate via the Pinner Reaction

The most direct and reliable method for the synthesis of Methyl 4-(trifluoromethyl)benzene-1-carboximidate is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imidate salt (a Pinner salt).[5][6]

Reaction Scheme

Caption: Key synthetic transformations of Methyl 4-(trifluoromethyl)benzene-1-carboximidate.

Synthesis of Amidines

The reaction of imidates with primary or secondary amines is a classical and efficient method for the synthesis of substituted amidines. This transformation is crucial in medicinal chemistry as the amidine functional group is a common feature in many bioactive molecules, acting as a bioisostere for ureas and guanidines.

Synthesis of Esters and Thioesters

Hydrolysis of the imidate will yield the corresponding methyl ester, Methyl 4-(trifluoromethyl)benzoate. Reaction with hydrogen sulfide provides a route to the corresponding thioester.

Synthesis of Heterocyclic Compounds

Imidates are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. [7]Reaction with bifunctional nucleophiles, such as hydrazines or hydroxylamines, can lead to the formation of triazoles, oxadiazoles, and other important heterocyclic systems.

Potential Applications in Drug Development

The 4-(trifluoromethyl)phenyl moiety is a well-established pharmacophore found in numerous FDA-approved drugs. [8]Its presence can enhance a drug's metabolic stability and improve its binding to target proteins through favorable interactions.

By utilizing Methyl 4-(trifluoromethyl)benzene-1-carboximidate as a synthetic intermediate, medicinal chemists can readily incorporate this key structural motif into novel drug candidates. The resulting amidine and heterocyclic derivatives are of particular interest for their potential to exhibit a wide range of biological activities, including but not limited to:

-

Enzyme Inhibition: The amidine group can act as a strong hydrogen bond donor and acceptor, making it an effective mimic of peptidic structures for targeting enzyme active sites.

-

Receptor Modulation: The trifluoromethylphenyl group can engage in hydrophobic and electrostatic interactions with receptor binding pockets.

-

Antimicrobial and Anticancer Agents: Many compounds containing the trifluoromethylphenyl group have shown potent antimicrobial and anticancer activities. [9]

Conclusion

Methyl 4-(trifluoromethyl)benzene-1-carboximidate, while not a commonly cataloged chemical, represents a valuable and readily accessible synthetic intermediate for drug discovery and development. Its synthesis via the Pinner reaction from 4-(trifluoromethyl)benzonitrile is a robust and scalable process. The versatile reactivity of the imidate functional group provides a gateway to a diverse range of amidine and heterocyclic derivatives containing the pharmaceutically important 4-(trifluoromethyl)phenyl moiety. This technical guide provides the necessary theoretical framework and practical guidance to empower researchers to harness the potential of this promising building block in the design and synthesis of next-generation therapeutics.

References

-

Phosphorus, Sulfur, and Silicon and the Related Elements. A Mild and Convenient Synthetic Method for Arylhydrazones of Methyl Benzoate. [Link]

-

RSC Medicinal Chemistry. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 4-(trifluoromethyl)- (CAS 455-18-5). [Link]

-

PubChem. Benzonitrile, 4-(trifluoromethyl)-. [Link]

-

Molbase. Synthesis of methyl 4-[2-(4-phthalimidomethylphenyl)ethenyl]benzimidate hydrochloride. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Examples of drugs bearing trifluoromethyl groups (highlighted in green).... [Link]

-

Wikipedia. Pinner reaction. [Link]

-

ResearchGate. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

PubChem. 4-Methyl-3-(trifluoromethyl)benzonitrile. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

-

ResearchGate. The chemistry of amidines and imidates. [Link]

-

Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

-

PubChemLite. 4-methyl-3-(trifluoromethyl)benzonitrile (C9H6F3N). [Link]

-

ResearchGate. Figure 1: 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol.... [Link]

-

NIST WebBook. Benzonitrile, 4-(trifluoromethyl)-. [Link]

- Google Patents.

-

Canadian Science Publishing. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. [Link]

-

Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals. [Link]

-

ResearchGate. Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress | Request PDF. [Link]

-

ACS Publications. Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles | Organic Letters. [Link]

-

Royal Society of Chemistry. Identifying reactive intermediates by mass spectrometry. [Link]

-

ACS Publications. Imidate anions: stereochemistry, equilibrium, nitrogen inversion, and comparison with proton exchange | The Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(trifluoromethyl)benzene-1-carboximidate. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on its molecular structure and fundamental thermodynamic principles. We delve into the influence of the trifluoromethyl, aromatic, and carboximidate moieties on solubility behavior across a spectrum of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers in drug development and chemical synthesis to generate precise, application-critical data. The interplay of intermolecular forces, solid-state properties, and environmental factors is examined to provide a holistic understanding of the dissolution process.

Introduction: The Significance of Methyl 4-(trifluoromethyl)benzene-1-carboximidate

Methyl 4-(trifluoromethyl)benzene-1-carboximidate is a compound of significant interest in medicinal chemistry and materials science. Its structure features a trifluoromethyl group, a functionality known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The carboximidate group, a key structural motif, serves as a versatile precursor in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.

A thorough understanding of the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability, formulation strategies, and the reliability of in-vitro screening assays.[3] For synthetic chemists, knowledge of solubility is essential for reaction solvent selection, optimization of reaction kinetics, and the design of effective purification and crystallization protocols. This guide provides the foundational knowledge and practical methodologies required to navigate these challenges.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptually broken down into two main energetic steps:

-

Overcoming Crystal Lattice Energy (ΔH_lattice): Energy is required to break the intermolecular forces holding the molecules together in the solid crystal lattice. A higher lattice energy corresponds to a more stable crystal, which is more difficult to dissolve.[4][5][6][7][8]

-

Solvation Energy (ΔH_solvation): Energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules. This process is driven by favorable intermolecular interactions between the solute and solvent.

The overall enthalpy of solution (ΔH_solution) is the sum of these two enthalpies. For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice. The process is also governed by the change in entropy (ΔS), which typically favors dissolution as the system moves from an ordered crystal to a more disordered solution state.[9]

The guiding principle of "like dissolves like" is a practical summary of these thermodynamic considerations: a solute will dissolve best in a solvent that has similar intermolecular forces.[10] The key interactions to consider are:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, they are the primary forces in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N or O), which is attracted to another electronegative atom.[11][12][13][14]

Predictive Solubility Profile based on Molecular Structure

A qualitative prediction of solubility for Methyl 4-(trifluoromethyl)benzene-1-carboximidate can be derived by analyzing its constituent functional groups.

-

Benzene Ring: This nonpolar, aromatic core contributes to solubility in nonpolar and aromatic solvents (e.g., toluene, benzene, hexane) through dispersion forces and potential π-π stacking interactions.[15][16]

-

Trifluoromethyl (-CF3) Group: This group is highly lipophilic and electron-withdrawing. Its presence significantly increases solubility in nonpolar and moderately polar aprotic solvents.[1][17][18] The C-F bond is not a significant hydrogen bond acceptor, which can limit solubility in highly protic solvents like water.

-

Methyl Carboximidate (-C(=NH)OCH3) Group: This is the most polar part of the molecule. The N-H group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This functionality will promote solubility in polar solvents, particularly those that can participate in hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) through dipole-dipole interactions.

Overall Prediction: The molecule possesses both lipophilic (trifluoromethyl-benzene) and polar (carboximidate) characteristics. This amphiphilic nature suggests it will have moderate to good solubility in a broad range of solvents, with the exception of highly nonpolar alkanes and highly polar water.

Table 1: Predicted Qualitative Solubility of Methyl 4-(trifluoromethyl)benzene-1-carboximidate

| Solvent Class | Representative Solvents | Predicted Solubility | Dominant Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Dipole-Dipole |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Dipole-Dipole, Dispersion |

| Aromatic | Toluene, Xylene | Good | Dispersion, π-π Stacking |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Moderate | Dipole-Dipole, Dispersion |

| Nonpolar | Hexane, Cyclohexane | Low to Poor | Dispersion |

| Aqueous | Water | Poor | Limited Hydrogen Bonding |

Note: This table is predictive and intended for guidance. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following are standard, robust methods for quantifying the solubility of a crystalline compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[19] It involves saturating a solvent with the solute over a prolonged period to ensure equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of solid Methyl 4-(trifluoromethyl)benzene-1-carboximidate to a series of vials, each containing a known volume of a different organic solvent. "Excess" is confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the solution has reached equilibrium with the solid.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to permit the excess solid to sediment.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Analysis: Quantify the concentration of the solute in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A pre-established calibration curve is required for accurate quantification.

-

Calculation: The solubility is expressed as the determined concentration (e.g., in mg/mL or mol/L).

Caption: Workflow for the Shake-Flask Solubility Method.

Laser Nephelometry for Kinetic Solubility

For higher throughput applications, such as early-stage drug discovery, kinetic solubility is often measured. This method determines the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium. Laser nephelometry, which measures light scattering from suspended particles (precipitate), is an ideal technique for this purpose.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate (e.g., 96- or 384-well), perform a serial dilution of the DMSO stock solution with the target organic solvent.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Nephelometric Reading: Place the microplate into a laser nephelometer. The instrument directs a laser through each well and measures the amount of scattered light.

-

Data Analysis: Plot the scattered light intensity (Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the NTU value sharply increases above the baseline of the pure solvent indicates the point of precipitation. This value is reported as the kinetic solubility.

Critical Factors Influencing Solubility

Several factors beyond the basic chemical structure can significantly influence the measured solubility of a compound.

Caption: Key Factors Governing the Solubility of a Solid.

-

Temperature: The solubility of most solids increases with temperature, as the dissolution process is typically endothermic (requires energy).[20][21][22] This relationship is crucial for techniques like recrystallization. However, for exothermic dissolution processes, solubility will decrease as temperature rises. The precise effect must be determined experimentally.

-

Solvent Characteristics: Properties such as polarity, dielectric constant, and Hansen Solubility Parameters (HSP) can be used to rationalize and predict solvent efficacy.[23][24][25][26][27] HSP, in particular, breaks down intermolecular forces into dispersion, polar, and hydrogen-bonding components, offering a more nuanced tool for solvent selection.

-

Solid-State Properties (Polymorphism): A compound can exist in different crystalline forms, known as polymorphs, each with a unique crystal lattice energy. Metastable polymorphs have lower lattice energies and are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

While specific quantitative solubility data for Methyl 4-(trifluoromethyl)benzene-1-carboximidate is not yet widely documented, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and empirical measurement. Its amphiphilic structure, containing both a lipophilic trifluoromethyl-aromatic system and a polar carboximidate group, suggests a versatile solubility profile across many common organic solvents. For researchers and drug development professionals, the application of standardized methodologies such as the shake-flask technique and laser nephelometry is essential for generating the precise data needed for process optimization, formulation, and reliable biological screening. Careful consideration of environmental and solid-state factors will ensure the generation of accurate and reproducible results.

References

- Sjögren, E., et al. (2014). In vivo methods for drug absorption and metabolism in drug discovery and development. ADMET & DMPK, 2(1), 20-36.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature communications, 11(1), 1-10. [Link]

-

Zhang, T., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 23, 2026, from [Link]

-

Pharmacentra. (2026, February 12). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]

-

ChemRxiv. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Méndez-Ardoy, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

-

Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]

-

Vlaminck, L., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry–A European Journal, 26(48), 10935-10943. [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

-

Allen Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved February 23, 2026, from [Link]

-

Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP). [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved February 23, 2026, from [Link]

-

Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility. Retrieved February 23, 2026, from [Link]

-

LibreTexts Chemistry. (2021, October 30). 2.4. Effects of Intermolecular Forces. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]

-

J. C. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. [Link]

-

Quora. (2017, February 26). How does solubility depend on lattice and hydration energy?[Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Taylor & Francis Online. (2022, April 20). Development of QSAR models for in silico screening of antibody solubility. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

-

Purdue University Department of Chemistry. (n.d.). Solubility. Retrieved February 23, 2026, from [Link]

-

JoVE. (2020, March 26). Solubility. [Link]

-

National Center for Biotechnology Information. (2018). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. AAPS PharmSciTech, 19(6), 2599–2610. [Link]

-

Semantic Scholar. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. [Link]

-

Chemistry Stack Exchange. (2016, April 24). Does hydrogen bonding contribute in solubility of a substance. [Link]

-

Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?[Link]

-

IEEE Xplore. (2017). QSAR model development for solubility prediction of Paclitaxel. [Link]

-

LibreTexts Chemistry. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

R Discovery. (1991). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. [Link]

-

ACS Publications. (1986). Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Journal of Chemical & Engineering Data, 31(2), 185–188. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vaia.com [vaia.com]

- 5. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]

- 6. quora.com [quora.com]

- 7. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Video: Solubility - Concept [jove.com]

- 10. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 11. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Solubility - Wikipedia [en.wikipedia.org]

- 21. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Solubility [chem.fsu.edu]

- 23. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 24. Solubility parameters (HSP) [adscientis.com]

- 25. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 27. kinampark.com [kinampark.com]

Thermodynamic Stability & Synthetic Viability of Trifluoromethyl-Substituted Imidates

Executive Summary: The Fluorine Conundrum

In modern drug discovery, the trifluoromethyl (

While the

The Thermodynamic Landscape

The stability of trifluoromethyl imidates (

Stereochemical Stability (E/Z Isomerism)

Unlike standard alkyl imidates where the E-isomer is overwhelmingly favored due to steric minimization between the nitrogen substituent and the alkoxy group,

-

The Dipole Factor: The strong dipole of the

bond repels the lone pair on the nitrogen atom. -

The Steric Factor: The

group has a Van der Waals radius comparable to an isopropyl group. -

The Outcome: While the (E)-isomer (nitrogen substituent trans to the alkoxy group) generally remains the thermodynamic minimum to avoid steric clash between the N-substituent and the

group, the barrier to rotation is significantly higher than in non-fluorinated analogs. This often leads to the isolation of kinetic mixtures that equilibrate slowly at room temperature.

The Chapman Rearrangement (Thermal Sink)

The ultimate thermodynamic sink for aryl imidates is the Chapman Rearrangement , an intramolecular

-

Effect of

: The electron-withdrawing

Hydrolytic Instability (The Achilles Heel)

This is the primary concern for drug development. The

-

Acidic pH:

lowers the basicity of the imine nitrogen (pKa of conjugate acid -

Neutral/Basic pH: The electron-deficient carbon is highly susceptible to direct nucleophilic attack by water or hydroxide. This is the primary degradation pathway.

Visualization: Thermodynamic Stability Map

Caption: Stability landscape showing the kinetic trap of Z-isomers, the thermodynamic preference for E-isomers, and the irreversible degradation pathways (Red arrows).

Synthetic Protocol: The Two-Chamber Method

Direct handling of trifluoroacetonitrile (

Materials

-

Chamber A (Generation): Trifluoroacetamide, Trifluoroacetic anhydride (TFAA), Pyridine, DCM.

-

Chamber B (Reaction): Target Alcohol (

), Base (NaH or DBU), THF or DCM. -

Connector: PTFE tubing with a cannula transfer system.

Step-by-Step Methodology

-

Chamber B Preparation (Acceptor):

-

Dissolve the target alcohol (1.0 equiv) in dry THF (0.2 M) under Argon.

-

Add NaH (0.1 equiv catalytic) or DBU (1.2 equiv). Stir at 0°C for 15 min to generate the alkoxide/activate the alcohol.

-

-

Chamber A Preparation (Generator):

-

In a separate flask, suspend trifluoroacetamide (2.0 equiv relative to alcohol) in dry DCM.

-

Add pyridine (4.0 equiv).

-

Cool to 0°C.

-

-

Activation & Transfer:

-

Add TFAA (2.2 equiv) dropwise to Chamber A. The dehydration occurs rapidly, generating gaseous

. -

Crucial Step: Immediately connect the headspace of Chamber A to the solution in Chamber B via cannula or tubing.

-

Allow the gas to bubble through the alcohol solution in Chamber B. The reaction is driven by the high electrophilicity of the nitrile.

-

-

Workup:

-

Once Chamber A is exhausted (approx. 2-3 hours), quench Chamber B with saturated

. -

Extract with

(avoid DCM if possible during workup to prevent emulsion with fluorinated species). -

Purification: Flash chromatography on silica gel (neutralized with 1%

). Note: Silica is acidic enough to hydrolyze these imidates; triethylamine pretreatment is mandatory.

-

Visualization: Two-Chamber Synthesis Workflow

Caption: The "Two-Chamber" protocol isolates the toxic gaseous nitrile precursor, ensuring safety and driving the equilibrium toward the imidate.

Stability Validation Protocol

To validate the utility of a synthesized

Protocol: NMR-Based Hydrolysis Kinetics

Objective: Determine

-

Preparation: Dissolve 10 mg of imidate in 0.5 mL

. -

Initiation: Add 0.1 mL of buffered

(Phosphate buffer pD 7.4). -

Monitoring: Acquire

NMR spectra every 15 minutes for 12 hours.-

Imidate Signal:

to -

Hydrolysis Product (Ester/Amide):

ppm.

-

-

Analysis: Plot

vs. time. The slope

Data Interpretation Table:

| Observed | Classification | Application Suitability |

| < 1 hour | Highly Labile | Transient intermediate only; use immediately. |

| 1 - 6 hours | Moderately Stable | Suitable for "one-pot" derivatization. |

| > 24 hours | Stable | Isolable bioisostere; suitable for storage at -20°C. |

References

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Authoritative text on fluorine stereoelectronics).

-

Tamura, K., et al. (2011). "Stereoselective synthesis of trifluoroacetimidates." Journal of Organic Chemistry, 76(5), 1234-1240. Link

-

Schmir, G. L. (1965). "The Hydrolysis of Imidate Esters." Journal of the American Chemical Society, 87(12), 2743–2751. Link

-

Carosi, L., & Hall, D. G. (2007). "Chiral N-Aryl Trifluoroacetimidates." Angewandte Chemie International Edition, 46(31), 5913–5915. Link

-

Beilstein Institute. (2015). "Ex-situ generation of gaseous nitriles in two-chamber glassware." Beilstein Journal of Organic Chemistry, 11, 1509–1513. Link

Sources

role of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in medicinal chemistry

Role of Methyl 4-(trifluoromethyl)benzene-1-carboximidate in Medicinal Chemistry

Part 1: Executive Summary

Methyl 4-(trifluoromethyl)benzene-1-carboximidate (often utilized as its hydrochloride salt) is a high-value electrophilic building block in modern medicinal chemistry. It serves as a strategic "linchpin" for installing the 4-(trifluoromethyl)phenyl moiety—a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Sorafenib, Nilotinib).

Unlike its precursor (the nitrile) or its hydrolysis product (the ester), the imidate offers a unique reactivity profile. It is an activated electrophile that reacts selectively with nitrogen nucleophiles (amines, hydrazines, amidoximes) under mild conditions to generate nitrogen-rich heterocycles. This guide details the technical utility of this reagent, focusing on its role in synthesizing 1,2,4-oxadiazoles , amidines , and benzimidazoles , while leveraging the metabolic and physicochemical advantages of the trifluoromethyl (

Part 2: Chemical Profile & Reactivity

Structural Analysis

-

Core Structure: A benzene ring substituted at the para-position with a trifluoromethyl group and at the C1 position with a methyl imidate functionality [

]. -

Electronic Effects: The

group is strongly electron-withdrawing ( -

Stability: Free base imidates are prone to hydrolysis to esters (at low pH) or amides (at high pH). Consequently, this reagent is typically synthesized and stored as the hydrochloride salt , which is a stable, moisture-sensitive white solid.

The "Fluorine Effect" in Drug Design

The incorporation of the 4-trifluoromethylphenyl motif via this reagent offers three critical medicinal chemistry advantages:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidative metabolism, blocking the para-position from hydroxylation.

-

Lipophilicity Modulation: The

group significantly increases -

Bioisosterism: The imidate-derived heterocycles (e.g., oxadiazoles) act as hydrolytically stable bioisosteres of esters and amides.

Part 3: Synthetic Workflows & Protocols

Preparation of the Reagent (Pinner Synthesis)

Context: The most reliable method for generating this imidate is the Pinner reaction, converting 4-(trifluoromethyl)benzonitrile using anhydrous HCl in methanol.

Protocol 1: Synthesis of Methyl 4-(trifluoromethyl)benzimidate HCl

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

-

Solvation: Dissolve 4-(trifluoromethyl)benzonitrile (10.0 mmol) in anhydrous methanol (20 mL) and anhydrous ether (or chloroform) (80 mL).

-

Activation: Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved.

-

Critical Check: Ensure the system is strictly anhydrous to prevent hydrolysis to the methyl ester.

-

-

Incubation: Seal the flask and store at 4°C for 24–48 hours. A white precipitate (the imidate hydrochloride) should form.

-

Isolation: Filter the precipitate under an inert atmosphere (N2). Wash with anhydrous ether to remove unreacted nitrile.

-

Storage: Store in a desiccator over

.

Application A: Synthesis of 1,2,4-Oxadiazoles

Relevance: 1,2,4-Oxadiazoles are potent ester bioisosteres found in S1P1 receptor agonists and antiviral agents (e.g., PLpro inhibitors).

Mechanism: The imidate reacts with an amidoxime.[1] Unlike standard coupling reagents (EDC/HOBt) used with acids, the imidate pathway avoids harsh thermal cyclodehydration.

Protocol 2: One-Pot Cyclization

-

Reactants: Suspend Methyl 4-(trifluoromethyl)benzimidate HCl (1.0 equiv) and the requisite Aryl-Amidoxime (1.0 equiv) in anhydrous pyridine or methanol.

-

Reflux: Heat the mixture to reflux (65–80°C) for 4–6 hours.

-

Workup: Evaporate solvent. Partition residue between EtOAc and water. The

group enhances the lipophilicity, facilitating organic extraction. -

Yield: Typically 70–85% yield of the 3,5-disubstituted 1,2,4-oxadiazole.

Application B: Synthesis of Amidines

Relevance: Amidines are basic pharmacophores (pK_a ~11-12) often serving as arginine mimetics in protease inhibitors (e.g., Thrombin, Factor Xa).

Protocol 3: Aminolysis

-

Dissolution: Dissolve the imidate salt in anhydrous ethanol.

-

Addition: Add a primary or secondary amine (1.1 equiv). If using an amine salt, add 1.0 equiv of triethylamine (TEA) to liberate the free base.

-

Conditions: Stir at room temperature for 12 hours. The reaction is driven by the formation of the more stable resonance-stabilized amidine.

-

Purification: The product often precipitates or can be recrystallized as the HCl salt.

Part 4: Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways originating from the 4-(trifluoromethyl)benzonitrile precursor, mediated by the imidate intermediate.

Caption: Divergent synthesis of pharmacologically active heterocycles from the Methyl 4-(trifluoromethyl)benzimidate core.

Part 5: Comparative Data Analysis

The following table highlights why the 4-trifluoromethylphenyl moiety (installed via this imidate) is superior to non-fluorinated analogues in specific medicinal contexts.

| Feature | 4-H (Phenyl) | 4-CH3 (Tolyl) | 4-CF3 (Trifluoromethyl) | Impact on Drug Design |

| Hammett Constant ( | 0.00 | -0.17 | 0.54 | Increases electrophilicity of the imidate; alters pKa of resulting heterocycles. |

| Lipophilicity ( | 0.00 | 0.56 | 0.88 | Significantly enhances membrane permeability. |

| Metabolic Liability | High (p-hydroxylation) | High (Benzylic oxidation) | Low | Blocks metabolic soft spots, extending half-life ( |

| Molar Volume | Ref | +13.7 cm³/mol | +22.4 cm³/mol | Increases steric bulk, improving selectivity for large hydrophobic pockets. |

Part 6: References

-

Pinner Synthesis & Imidate Reactivity:

-

Organic Syntheses Procedure for Imidates. (General Pinner protocol adapted for fluorinated benzonitriles).

-

Source:

-

-

1,2,4-Oxadiazoles in Medicinal Chemistry:

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.[1] (Discusses the amidoxime route).

-

Source:

-

-

Antiviral Applications (PLpro Inhibitors):

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives... as Potent Sarbecovirus Papain-like Protease Inhibitors. (Demonstrates the utility of the oxadiazole scaffold).

-

Source:

-

-

The "Fluorine Effect" (Bioisosterism):

-

Benzimidazole Synthesis:

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jelsciences.com [jelsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Effects of the 4-Trifluoromethyl Group on Benzimidate Reactivity

Foreword: The Strategic Role of the Trifluoromethyl Group

In the landscape of modern medicinal chemistry and materials science, the trifluoromethyl (CF₃) group stands out as a uniquely powerful substituent. Its incorporation into molecular scaffolds is a key strategy for modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] The CF₃ group is often employed as a bioisostere for methyl or chloro groups, but its electronic influence is far more profound.[4] This guide provides an in-depth analysis of the potent electronic effects of the 4-trifluoromethyl group, specifically focusing on how it governs the reactivity of the benzimidate functional group—a key intermediate in organic synthesis and a structural motif in various bioactive molecules. We will explore the fundamental principles, provide actionable experimental protocols, and interpret the resulting data to offer a comprehensive understanding for researchers, scientists, and drug development professionals.

Deconstructing the Electronic Signature of the 4-Trifluoromethyl Group

The influence of a substituent on a reactive center is primarily understood through the lens of its inductive and resonance effects. The trifluoromethyl group is a classic example of a substituent whose properties are dominated by a powerful inductive effect.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom to which they are attached. This potent electron-withdrawing effect is transmitted through the sigma (σ) bonds of the benzene ring, a phenomenon known as the negative inductive effect (-I).[5][6] This effect significantly acidifies the aromatic ring, making it less susceptible to electrophilic attack but activating it towards nucleophilic substitution.

-

Resonance Effect: Unlike groups with lone pairs (e.g., -OCH₃) or pi systems (e.g., -NO₂), the CF₃ group does not participate in resonance stabilization or destabilization in a conventional sense. While hyperconjugation effects have been debated, its primary electronic contribution is overwhelmingly inductive.[7]

The quantitative impact of these electronic effects is best captured by Hammett substituent constants (σ), which provide an empirical measure of a substituent's electron-donating or -withdrawing power.[8] The 4-CF₃ group possesses a large, positive Hammett constant (σₚ), indicating its strong electron-withdrawing nature.

Table 1: Comparison of Hammett Substituent Constants

| Substituent | σₚ (para) | σ⁺ (para, for resonance) | Notes |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.17 | -0.31 | Weakly electron-donating (Inductive & Hyperconjugation) |

| -Cl | +0.23 | +0.11 | Inductively withdrawing, resonance donating |

| -NO₂ | +0.78 | +0.79 | Strongly withdrawing (Inductive & Resonance) |

| -CF₃ | +0.54 | +0.61 | Strongly withdrawing (Primarily Inductive) [7][9] |

As the data clearly shows, the 4-CF₃ group is one of the most powerful electron-withdrawing groups, surpassed in this selection only by the nitro group. This property is central to its influence on the reactivity of the benzimidate core.

Experimental Workflow: Synthesizing and Analyzing a Model System

To empirically investigate these electronic effects, we will outline a workflow for the synthesis and kinetic analysis of a model compound: Methyl 4-(trifluoromethyl)benzimidate hydrochloride .

Caption: Experimental workflow for synthesis and kinetic analysis.

Protocol: Synthesis via the Pinner Reaction

The Pinner reaction is the classic and robust method for converting nitriles into imidate salts (Pinner salts) using an alcohol and a strong acid catalyst, typically anhydrous hydrogen chloride.[10][11][12] The electron-poor nature of 4-(trifluoromethyl)benzonitrile makes it an excellent substrate for this acid-catalyzed reaction.[10]

Materials:

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas or generated in situ)

-

Round-bottom flask with a drying tube

-

Magnetic stirrer

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a drying tube (filled with CaCl₂). Maintain an anhydrous atmosphere throughout the procedure.

-

Reactant Addition: To the flask, add 4-(trifluoromethyl)benzonitrile (e.g., 10 mmol). Dissolve it in anhydrous ethanol (e.g., 20 mL).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous HCl gas through the stirred solution for approximately 30-45 minutes. Alternatively, add a solution of acetyl chloride to the anhydrous ethanol to generate HCl in situ. The reaction is exothermic; maintain the temperature below 10°C.

-

Reaction: After saturation with HCl, seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. A white crystalline precipitate, the Pinner salt, should form.[15]

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

-

Drying & Storage: Dry the product, methyl 4-(trifluoromethyl)benzimidate hydrochloride, under vacuum. Store it in a desiccator as Pinner salts are hygroscopic.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the melting point. The presence of the imidate C=N bond can be confirmed by a characteristic IR stretch.

Impact on Reactivity: A Mechanistic Deep Dive

The reactivity of a benzimidate is centered on the electrophilicity of the imino carbon. The 4-trifluoromethyl group exerts a profound and predictable influence on this reactivity, which can be quantified through kinetic studies of its hydrolysis.

Benzimidate hydrolysis in acidic media proceeds via nucleophilic attack of water on the protonated imidate.[16][17][18] The reaction rate is highly sensitive to the electronic nature of the substituents on the benzene ring.

Caption: Mechanism of acid-catalyzed benzimidate hydrolysis.

The Activating Effect of the 4-CF₃ Group

-

Enhanced Electrophilicity: The strong -I effect of the 4-CF₃ group withdraws electron density from the entire aromatic system, including the imino carbon atom.[6] This withdrawal significantly increases the partial positive charge on the imino carbon.

-

Activation of the Protonated Intermediate: In the first step of the hydrolysis, the imidate nitrogen is protonated by the acid catalyst. This protonation further enhances the electrophilicity of the imino carbon. The electron-withdrawing CF₃ group destabilizes this positively charged, protonated intermediate, making it a much more potent electrophile and thus more susceptible to nucleophilic attack by water.

-

Accelerated Rate-Determining Step: The nucleophilic attack of a water molecule on the protonated imidate is the rate-determining step.[19] By rendering the imino carbon more electron-deficient, the 4-CF₃ group lowers the activation energy for this step, leading to a significant increase in the reaction rate compared to an unsubstituted benzimidate.

Quantitative Analysis: Interpreting Kinetic Data

Kinetic experiments performed under pseudo-first-order conditions (with water in large excess) would yield the observed rate constant, kobs.[20][21] Comparing the kobs for the hydrolysis of methyl benzimidate and methyl 4-(trifluoromethyl)benzimidate would provide direct evidence of the CF₃ group's activating effect.

Table 2: Illustrative Comparative Kinetic Data for Acid Hydrolysis

| Compound | Substituent | Relative kobs (Illustrative) | Rationale |

|---|---|---|---|

| Methyl benzimidate | -H | 1 | Baseline reactivity. |

| Methyl 4-methylbenzimidate | 4-CH₃ | < 1 | Electron-donating group (-CH₃) stabilizes the protonated intermediate, decreasing electrophilicity and slowing the reaction. |

| Methyl 4-(trifluoromethyl)benzimidate | 4-CF₃ | >> 1 | Strong electron-withdrawing group (-CF₃) destabilizes the protonated intermediate, increasing electrophilicity and accelerating the reaction. |

This acceleration is a direct and measurable consequence of the electronic properties outlined by the Hammett constants in Table 1.

Conclusion and Outlook

The 4-trifluoromethyl group is a powerful tool for modulating molecular reactivity. Its dominant, electron-withdrawing inductive effect profoundly enhances the electrophilicity of the benzimidate carbon. This activation leads to a significant acceleration in reactions involving nucleophilic attack at this center, such as hydrolysis. Understanding this principle is not merely academic; it allows medicinal chemists to fine-tune the reactivity of intermediates, design more stable prodrugs, or create more potent enzyme inhibitors by manipulating electronic interactions within a binding site. The protocols and mechanistic insights provided in this guide serve as a foundational framework for any researcher seeking to harness the unique and potent electronic effects of the trifluoromethyl group in their own research and development endeavors.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Science Publishing.

- A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media1,2. Canadian Science Publishing.

- Trifluoromethyl group. Wikipedia.

- Synthesis of 4-trifluoromethylbenzoyl chloride. PrepChem.com.

- Preparation of trifluoromethyl-benzoyl halides.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Kinetics and mechanism of hydrolysis of benzimidazolylcarbam

- Kinetics and mechanism of hydrolysis of benzimidazolylcarbam

- Hammett Substituent Constants Table. Scribd.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.

- Substituent Effects. La Salle University.

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Pinner reaction. Wikipedia.

- Benzamide hydrolysis in strong acids — The last word.

- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews.

- Pinner Reaction. Organic Chemistry Portal.

- Pinner Reaction. SynArchive.

- 4-(Trifluoromethyl)benzonitrile 99 455-18-5. Sigma-Aldrich.

- Benzonitrile, 4-(trifluoromethyl)-. PubChem.

- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Source not available].

- Hammett equ

- Selection of Hammett constant σ + values for selected functional...

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. rroij.com [rroij.com]

- 12. Pinner Reaction [organic-chemistry.org]

- 13. 4-(Trifluoromethyl)benzonitrile 99 455-18-5 [sigmaaldrich.com]

- 14. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. synarchive.com [synarchive.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. jcsp.org.pk [jcsp.org.pk]

literature review of Methyl 4-(trifluoromethyl)benzene-1-carboximidate synthesis

Executive Summary

Methyl 4-(trifluoromethyl)benzene-1-carboximidate (also known as methyl 4-(trifluoromethyl)benzimidate) is a high-value electrophilic intermediate used extensively in the synthesis of benzamidines, 1,2,4-triazoles, and 1,2,4-oxadiazoles.[1][2] Its structural core—a benzene ring substituted with a trifluoromethyl (

This guide details the synthesis of this compound, primarily as its hydrochloride salt (CAS 56108-08-8) , via the Pinner reaction. We also examine base-catalyzed methodologies for specific "one-pot" applications. The presence of the strong electron-withdrawing

Part 1: Chemical Profile & Strategic Analysis[4]

Target Specifications

| Property | Detail |

| IUPAC Name | Methyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride |

| Common Name | Methyl 4-(trifluoromethyl)benzimidate HCl |

| CAS Number | 56108-08-8 (HCl salt); 576-13-6 (Free base - generic ref) |

| Molecular Weight | 239.62 g/mol (HCl salt); 203.16 g/mol (Free base) |

| Precursor | 4-(trifluoromethyl)benzonitrile (CAS 455-18-5) |

| Key Impurities | Methyl 4-(trifluoromethyl)benzoate (Hydrolysis ester); 4-(trifluoromethyl)benzamide |

Mechanistic Strategy

The synthesis relies on the activation of the nitrile group. The

-

Acid-Catalyzed (Pinner): The nitrile nitrogen is protonated by anhydrous HCl. The

group makes the nitrile carbon exceptionally electrophilic, facilitating rapid attack by methanol. The product precipitates as the hydrochloride salt, driving the equilibrium forward. -

Base-Catalyzed: Methoxide anion attacks the nitrile directly. While faster, this reaction is reversible and sensitive to equilibrium shifts. It is typically reserved for in situ generation.

Part 2: Mechanistic Visualization

The following diagram illustrates the Pinner reaction pathway, highlighting the critical role of anhydrous conditions to prevent the "Hydrolysis Shunt" toward the ester.

Caption: Pinner mechanism showing the activation of the nitrile and the critical "Hydrolysis Shunt" caused by moisture.

Part 3: Experimental Protocols

Method A: The "Gold Standard" Pinner Synthesis (HCl Gas)

Best for: Isolation of stable solid, long-term storage, and high purity.

Reagents:

-

4-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Methanol (Anhydrous, 10.0 equiv)

-

HCl gas (dried through

trap) OR 4M HCl in Dioxane -

Diethyl ether (for precipitation)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, gas inlet tube, and a drying tube (CaCl2 or Drierite). Flush with nitrogen.

-

Dissolution: Dissolve 4-(trifluoromethyl)benzonitrile (e.g., 5.0 g, 29.2 mmol) in anhydrous methanol (12 mL).

-

Expert Note: Do not use a large excess of methanol if you plan to precipitate the salt directly. 3-4 equivalents relative to nitrile is often sufficient for stoichiometry, but methanol also acts as the solvent.

-

-

Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas into the solution for 30-45 minutes until saturation.

-

Alternative: If HCl gas is unavailable, add Acetyl Chloride (3.0 equiv) dropwise to the methanol at 0°C. This generates anhydrous HCl in situ.

-

-

Reaction: Seal the flask tightly (parafilm over stoppers) and store at 4°C (fridge) for 24–48 hours.

-

Monitoring: The electron-poor nitrile reacts slowly compared to alkyl nitriles, but the

group accelerates it relative to unsubstituted benzonitrile. Monitor by TLC (conversion of nitrile) or disappearance of the CN stretch (~2230 cm⁻¹) in IR.

-

-

Isolation:

-

Add anhydrous diethyl ether (approx. 50-100 mL) to the cold reaction mixture. The imidate hydrochloride should precipitate as a white crystalline solid.

-

Filter rapidly under a blanket of nitrogen (highly hygroscopic!).

-

Wash with cold anhydrous ether.

-

-

Drying: Dry in a vacuum desiccator over

or KOH pellets.

Method B: Base-Catalyzed Methoxide Addition (In Situ)

Best for: Immediate use in "one-pot" synthesis of heterocycles (e.g., triazoles).

Reagents:

-

4-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Sodium Methoxide (NaOMe) (0.1 - 0.5 equiv catalytic, or 1.0 equiv stoichiometric)

-

Methanol (Anhydrous)

Protocol:

-

Dissolution: Dissolve the nitrile in anhydrous methanol at Room Temperature (RT).

-

Catalysis: Add NaOMe (0.1 equiv). Stir at RT for 4–16 hours.[4]

-

Next Step: The resulting solution contains the free base imidate in equilibrium. Add the next reagent (e.g., hydrazide, amine) directly to this solution.

Part 4: Workflow Visualization

The following diagram outlines the decision process and operational steps for synthesizing and handling this moisture-sensitive intermediate.

Caption: Operational workflow distinguishing between isolation (Acid route) and in-situ utilization (Base route).

Part 5: Troubleshooting & Optimization

The "Wet Solvent" Trap

The most common failure mode is the conversion of the imidate to Methyl 4-(trifluoromethyl)benzoate .

-

Symptom: The product is an oil rather than a solid, or NMR shows a shift in the methyl peak (Ester OMe

3.9 ppm vs Imidate OMe -

Solution: Use fresh bottles of anhydrous methanol. If generating HCl in situ using Acetyl Chloride, ensure the Acetyl Chloride is distilled and colorless.

Temperature Control

While the

-

Rule: Never heat the Pinner reaction (Method A) above room temperature. Keep it at 0–5°C during gas addition to maximize HCl solubility and minimize side reactions.

Storage Stability

The hydrochloride salt is stable for months if kept dry.

-

Protocol: Store in a tightly sealed vial with parafilm, preferably inside a secondary container with desiccant, at -20°C.

References

-

Pinner Reaction Fundamentals

-

Pinner, A., & Klein, F. (1877).[8] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

-

-

Synthesis of Fluorinated Imidates (Analogous Protocols)

-

Organic Syntheses, Coll. Vol. 1, p. 5 (1941). (General procedure for benzimidate hydrochlorides).

-

- Applications in Heterocycle Synthesis (Triazoles/Oxadiazoles)

-

Base-Catalyzed Methodologies

-

Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry.

-

-

Specific CAS Data

-

Methyl 4-(trifluoromethyl)benzimidate hydrochloride (CAS 56108-08-8).[9]

-

Sources

- 1. PubChemLite - 4-(trifluoromethyl)-n-(2,2,2-trifluoro-1-phenylethyl)benzamide (C16H11F6NO) [pubchemlite.lcsb.uni.lu]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 4-(Trifluoromethyl)benzimidate hydrochloride [cymitquimica.com]

- 7. jelsciences.com [jelsciences.com]

- 8. rroij.com [rroij.com]

- 9. molcore.com [molcore.com]

Methodological & Application

using Methyl 4-(trifluoromethyl)benzene-1-carboximidate as a heterocycle precursor

Application Note: Methyl 4-(trifluoromethyl)benzene-1-carboximidate as a Heterocycle Precursor

Executive Summary

Methyl 4-(trifluoromethyl)benzene-1-carboximidate (hereafter referred to as TF-Imidate ) is a potent, electrophilic building block used to introduce the privileged 4-(trifluoromethyl)phenyl moiety into heterocyclic scaffolds. Unlike its amide or nitrile precursors, the imidate ester offers a unique reactivity profile: it is highly activated toward nucleophilic attack by diamines, amino alcohols, and hydrazides under mild conditions, often avoiding the harsh temperatures required for direct nitrile condensations.

This guide details the in-situ generation and application of TF-Imidate for synthesizing three critical heterocycle classes:

-

Benzimidazoles (via o-phenylenediamine)

-

1,2,4-Triazoles (via hydrazides)[1]

-

Oxazolines/Oxazoles (via amino alcohols)

Key Advantage: The trifluoromethyl (

Chemical Identity & Properties

Since TF-Imidate is moisture-sensitive and prone to hydrolysis, it is typically stored as its hydrochloride salt or generated in situ.

| Property | Description |

| Systematic Name | Methyl 4-(trifluoromethyl)benzene-1-carboximidate |

| Precursor | 4-(Trifluoromethyl)benzonitrile (CAS: 455-18-5) |

| Active Species | Imidate Ester (Free Base) or Imidatium Salt (HCl) |

| Molecular Weight | ~203.16 g/mol (Free Base); ~239.62 g/mol (HCl Salt) |

| Stability | Free Base: Hydrolyzes rapidly to ester/amide in water.[2] HCl Salt: Stable solid if stored under argon/desiccant at -20°C. |

| Reactivity | Electrophilic at the imino carbon; susceptible to nucleophilic attack by N-nucleophiles. |

Mechanism of Action

The utility of TF-Imidate relies on the Pinner Reaction followed by a Cyclocondensation .

-

Activation: The nitrile is activated by anhydrous HCl in methanol to form the imidate hydrochloride (Pinner Salt).

-

Nucleophilic Attack: A binucleophile (e.g., o-phenylenediamine) attacks the electrophilic imidate carbon. The

group withdraws electron density, making this carbon more positive and reactive. -

Cyclization: The second nucleophilic site on the reagent attacks the intermediate, expelling ammonia (or ammonium chloride) and methanol to close the ring.

Experimental Protocols

Protocol A: Synthesis of TF-Imidate Hydrochloride (Pinner Salt)

This step is required before any heterocycle synthesis if the imidate is not purchased commercially.

Reagents:

-

4-(Trifluoromethyl)benzonitrile (10.0 mmol)

-

Anhydrous Methanol (50 mL)

-

Acetyl Chloride (as HCl source) OR Anhydrous HCl gas

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl2) and a magnetic stir bar.

-

HCl Generation (In-Situ): Add anhydrous methanol to the flask and cool to 0°C in an ice bath. Dropwise add Acetyl Chloride (50 mmol, 5 equiv.) over 20 minutes. Caution: Exothermic. Generates HCl gas and Methyl Acetate.

-

Addition: Add 4-(Trifluoromethyl)benzonitrile (10.0 mmol) to the acidic methanol solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (disappearance of nitrile) or LCMS (appearance of imidate mass).

-

Isolation: Concentrate the solution under reduced pressure (rotary evaporator) at <40°C to remove solvent and excess HCl.

-

Precipitation: Triturate the residue with anhydrous diethyl ether (50 mL) to precipitate the Methyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride . Filter rapidly and dry under vacuum. Store in a desiccator.

Protocol B: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzimidazole

Target: Benzimidazole scaffold synthesis.

Rationale: The imidate reacts faster and cleaner with o-phenylenediamine (OPD) than the corresponding carboxylic acid (Phillips reaction) or nitrile (requires high heat/catalyst).

Reagents:

-

TF-Imidate Hydrochloride (from Protocol A) (5.0 mmol)

-

o-Phenylenediamine (5.0 mmol)

-

Methanol (20 mL)

-

Triethylamine (Et3N) (5.5 mmol)

Procedure:

-

Dissolution: Dissolve o-phenylenediamine in methanol (20 mL) in a reaction vial.

-

Coupling: Add TF-Imidate Hydrochloride in one portion.

-

Neutralization: Add Triethylamine dropwise. The mixture may warm slightly.

-

Cyclization: Stir at reflux (65°C) for 3–6 hours.

-

Note: The

group activates the imidate, often allowing this reaction to proceed at room temperature over 12-18 hours if thermal sensitivity is a concern.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

-

Purification: The product usually precipitates. Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water.

Protocol C: Synthesis of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-Triazole

Target: Triazole formation using a hydrazide.

Reagents:

-

TF-Imidate Hydrochloride (5.0 mmol)

-

Formohydrazide (or substituted hydrazide) (5.0 mmol)

-

Ethanol (25 mL)

-

Pyridine (10.0 mmol)

Procedure:

-

Mixing: Suspend the hydrazide in Ethanol (25 mL).

-

Addition: Add TF-Imidate Hydrochloride.

-

Base: Add Pyridine. Stir at room temperature for 1 hour to form the intermediate amidrazone.

-

Cyclization: Heat the mixture to reflux for 4 hours.

-

Isolation: Evaporate the solvent. Resuspend the residue in water and extract with Ethyl Acetate.

-

Purification: Flash chromatography (DCM:MeOH gradient) is often required to separate the triazole from any uncyclized byproducts.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of imidate by moisture. | Ensure MeOH is anhydrous. Use a drying tube. Do not expose the HCl salt to humid air for long periods. |

| Incomplete Cyclization | Steric hindrance or insufficient heat. | Increase reflux time. Add a Lewis acid catalyst (e.g., 5 mol% Yb(OTf)3) to promote ammonia loss. |

| Sticky/Oily Product | Mixture of free base and salt forms. | Ensure full neutralization during workup (wash organic layer with sat. NaHCO3). |

| Regioisomers | (For substituted diamines) Tautomerism. | Benzimidazoles exist as tautomers (N1-H vs N3-H). Regioisomers are often inseparable unless N-alkylated. |

Workflow Decision Tree

Use this diagram to select the appropriate pathway based on your available starting materials and target scaffold.

References